molecular formula C21H23N5O2 B2817131 (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034616-83-4

(3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2817131
CAS No.: 2034616-83-4
M. Wt: 377.448
InChI Key: DUIXXPIUYVRYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanone core bridging two distinct pharmacophores:

  • 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine: A piperidine ring linked to a dimethylpyrimidine group via an ether bond, contributing to conformational rigidity and target binding selectivity.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15-13-20(24-16(2)23-15)28-19-7-11-25(12-8-19)21(27)17-5-3-6-18(14-17)26-10-4-9-22-26/h3-6,9-10,13-14,19H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXXPIUYVRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , often referred to as a pyrazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a pyrazole ring, a phenyl group, and a piperidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, research on related compounds has shown promising results against various cancer cell lines. A notable study evaluated a series of amide derivatives based on pyrazole and assessed their antiproliferative activity against the MCF7 human breast cancer cell line using the MTT assay. The results indicated significant cytotoxic activity with IC50 values as low as 3.3 mM for specific derivatives, suggesting that modifications in the structure could enhance potency against cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (mM)Mechanism of Action
5aMCF73.3Induces apoptosis via EGFR pathway
5cMCF73.5Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone have demonstrated activity against various bacterial strains. For example, studies have reported that certain pyrazole derivatives exhibit moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus50Moderate
Compound BEscherichia coli100Good

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Anticancer Mechanism : The mechanism involves inducing apoptosis in cancer cells through modulation of the EGFR signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to increased cancer cell death.
  • Antimicrobial Mechanism : The antimicrobial activity may result from interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Model : In vivo studies using mouse models have shown that certain pyrazole derivatives significantly reduce tumor size compared to control groups.
  • Infection Models : Animal studies demonstrated that compounds with antimicrobial properties effectively cleared bacterial infections in models infected with resistant strains.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Core Structure Key Functional Groups Pharmacological Relevance
Target Compound Methanone-linked pyrazole-phenyl and dimethylpyrimidine-piperidine Pyrazole, pyrimidine, piperidine Unknown (structural analogy suggests kinase/GPCR targeting)
">8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative (51d) Pyrido-pyrimidinone with pyrazole and piperidine Pyrazole, pyrimidinone, sulfonylphenyl Potent kinase inhibitor (e.g., JAK/STAT pathway)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Methanone-linked pyrazole and pyrazolo-pyrimidine Dimethylpyrazole, pyrazolo-pyrimidine Anticancer activity via kinase inhibition (IC₅₀: 0.8–2.3 µM in leukemia models)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole-indole hybrid Indole, dihydropyrazole Moderate COX-2 inhibition (30–40% at 10 µM)
(1-Phenyl-1H-pyrazol-4-yl)methanol Simple pyrazole derivative Pyrazole, hydroxymethyl Precursor for antiviral or anti-inflammatory agents

Pharmacological and Structural Insights

a. Pyrazole vs. Pyrimidine Modifications
  • The target compound’s 2,6-dimethylpyrimidine group (vs. pyrimidinone in ) may enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrimidinone derivatives .
  • The 3,5-dimethylpyrazole in ’s compound improves lipophilicity and cellular permeability compared to the unsubstituted pyrazole in the target molecule, correlating with higher potency in leukemia models .
b. Piperidine vs. Alternative Linkers
c. Activity Trends
  • Pyrazolo-pyrimidine hybrids () exhibit superior kinase inhibition (IC₅₀ < 2.5 µM) compared to indole-pyrazole derivatives (), highlighting the critical role of pyrimidine substitution patterns .
  • Dimethylpyrimidine-containing compounds (e.g., target molecule) are understudied in the provided evidence but may offer a balance between solubility and target engagement.

Q & A

Q. Optimization Tips :

  • Use TLC or HPLC to monitor reaction progress ().
  • Purify intermediates via column chromatography and recrystallization (e.g., methanol/ethanol) to achieve >95% purity ().

Basic: What characterization techniques are critical for confirming the compound’s structural integrity?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 430.2) ().
  • X-ray Crystallography : Resolve bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles between aromatic rings ().

Q. Application :

  • Use SHELXL for refinement () and Mercury software for visualization.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR strategies involve systematic structural modifications:

  • Substituent Variation : Replace the 2,6-dimethylpyrimidinyloxy group with other heterocycles (e.g., pyrazinyloxy in ) to assess enzyme affinity.
  • Bioisosteric Replacement : Substitute pyrazole with triazole () to modulate pharmacokinetics.
  • Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase targets) and correlate with substituent electronic properties (logP, polar surface area) ().

Q. Example Design Table :

DerivativeIC₅₀ (nM)logP
Pyrimidinyloxy12.33.2
Pyrazinyloxy8.72.9

Advanced: How should researchers address contradictions between computational predictions and experimental data?

Answer:

  • Cross-Validation : Compare DFT-optimized geometries with X-ray data to identify discrepancies (e.g., bond length deviations >0.05 Å) ().
  • Statistical Analysis : Apply ANOVA/Tukey’s test () to assess significance of biological assay replicates.
  • Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO) if solubility mismatches exist ().

Advanced: What computational methods are recommended for predicting binding modes and mechanistic pathways?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites) ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) ().
  • QM/MM : Combine quantum mechanics (e.g., B3LYP) and molecular mechanics to study reaction mechanisms (e.g., nucleophilic substitution) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.